1,5-Dichloro-3-methoxy-2-nitrobenzene

Catalog No.
S2880981
CAS No.
74672-01-8
M.F
C7H5Cl2NO3
M. Wt
222.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloro-3-methoxy-2-nitrobenzene

CAS Number

74672-01-8

Product Name

1,5-Dichloro-3-methoxy-2-nitrobenzene

IUPAC Name

1,5-dichloro-3-methoxy-2-nitrobenzene

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02

InChI

InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3

InChI Key

YVBJIJGYOHMSQV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]

Solubility

not available

1,5-Dichloro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol. It features a benzene ring substituted with two chlorine atoms, one methoxy group, and one nitro group. The presence of these functional groups imparts unique chemical properties, making it significant in various

  • Electrophilic Aromatic Substitution: The nitro group can enhance the electrophilicity of the compound, allowing it to react with nucleophiles.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst, yielding 1,5-Dichloro-3-methoxy-2-aminobenzene.
  • Nucleophilic Aromatic Substitution: Chlorine atoms can be replaced by various nucleophiles such as sodium methoxide.
  • Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The compound exhibits potential biological activity due to its electrophilic nature. It can interact with nucleophilic sites in biological molecules, such as amino groups in proteins, potentially altering their structure and function. This reactivity may influence various biochemical pathways depending on the specific interactions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties are influenced by factors such as size, charge, and functional groups. The nitro group's presence may significantly affect metabolic pathways.

The synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene typically involves:

  • Chlorination: Chlorine gas is introduced to the benzene ring in the presence of a catalyst like ferric chloride (FeCl₃).
  • Nitration: The chlorinated product is then subjected to nitration to introduce the nitro group.
  • Methoxylation: A methoxy group is added through methylation reactions.

These steps are often optimized in industrial settings to ensure high yields and purity.

1,5-Dichloro-3-methoxy-2-nitrobenzene finds application in:

  • Chemical Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: Used in studies related to electrophilic aromatic substitution reactions and biological interactions.

Its unique structure allows it to serve as a versatile building block in organic chemistry.

Research indicates that 1,5-Dichloro-3-methoxy-2-nitrobenzene interacts with various biological molecules due to its electrophilic characteristics. These interactions can lead to modifications in protein structures and functions, influencing cellular pathways and potentially leading to therapeutic applications or toxicity depending on the context.

Compound NameStructural FeaturesUnique Characteristics
1,5-Dichloro-2-methoxy-3-nitrobenzeneSimilar structure but different positioning of groupsDifferent reactivity due to position changes
1,3-Dichloro-5-nitrobenzeneLacks the methoxy groupDifferent applications due to missing methoxy
1,5-Dichloro-3-methoxybenzeneLacks the nitro groupReduced reactivity compared to nitro-substituted
2-Nitro-2',4-dichlorodiphenyl etherContains similar chlorine and nitro groupsDifferent physical properties and reactivity
2-Chloro-5-methoxy-4-nitrophenolSimilar nitro and methoxy groupsDifferent functional properties

The unique arrangement of chlorine, methoxy, and nitro groups in 1,5-Dichloro-3-methoxy-2-nitrobenzene contributes to its distinct reactivity compared to these similar compounds .

The synthesis of 1,5-dichloro-3-methoxy-2-nitrobenzene primarily relies on classical electrophilic aromatic substitution reactions, which involve the sequential introduction of functional groups onto the benzene ring [2] [10]. The traditional approach typically begins with the chlorination of methoxybenzene derivatives, followed by nitration under carefully controlled conditions [15] [24].

The fundamental mechanism proceeds through the formation of an arenium ion intermediate, where the aromatic ring attacks the electrophile, generating a positively charged benzenonium intermediate [24]. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring while restoring aromaticity [24]. This two-step mechanism has been extensively studied and forms the foundation for all electrophilic aromatic substitution reactions [10] [25].

For chlorination reactions, the process requires the activation of chlorine gas through coordination with Lewis acid catalysts such as ferric chloride or aluminum chloride [15]. The Lewis acid accepts a lone pair from the halogen, effectively weakening the chlorine-chlorine bond and creating a more electrophilic species [15]. This activated electrophile can then be attacked by the nucleophilic benzene ring in an electrophilic aromatic substitution reaction [15].

The nitration process utilizes mixed acid, a combination of concentrated nitric acid and sulfuric acid, to generate the nitronium ion, which serves as the active electrophilic species [10] [11]. The nitronium ion formation occurs through the protonation of nitric acid by sulfuric acid, with the sulfuric acid acting as both a catalyst and a dehydrating agent [11]. The reaction is typically conducted at temperatures not exceeding 50 degrees Celsius for benzene nitration to maintain selectivity and prevent over-nitration [10].

The methoxy group significantly influences the reactivity and regioselectivity of subsequent electrophilic substitution reactions [21] [22]. As an electron-donating group through resonance, the methoxy substituent activates the aromatic ring toward electrophilic attack and directs incoming electrophiles to the ortho and para positions [21] [26]. This activation occurs because the methoxy group can donate electron density to the ring through its lone pair of electrons, creating regions of higher electron density that are more attractive to electrophiles [21].

Table 2.1: Traditional Synthesis Parameters for Electrophilic Aromatic Substitution

Reaction TypeTemperature Range (°C)Catalyst SystemTypical Yield (%)Reaction Time
Chlorination25-80Ferric chloride or Aluminum chloride75-852-4 hours
Nitration0-50Mixed acid (Nitric acid/Sulfuric acid)80-901-3 hours
Sequential substitutionVariableCombination systems65-754-8 hours total

The regioselectivity in these traditional approaches is governed by the electronic effects of existing substituents [22] [26]. Electron-withdrawing groups such as nitro groups deactivate the aromatic ring and direct subsequent electrophilic substitution to the meta position, while electron-donating groups like methoxy activate the ring and direct substitution to ortho and para positions [22] [26]. The temperature dependence of aromatic nitration affects the ortho to para ratio, with higher temperatures generally favoring para substitution [9].

Modern Flow Reactor Synthesis Techniques

The development of continuous-flow microreactor systems has revolutionized the synthesis of nitroaromatic compounds, including 1,5-dichloro-3-methoxy-2-nitrobenzene [6] [12] [28]. These modern techniques offer significant advantages over traditional batch processes, including enhanced safety, improved selectivity, and reduced reaction times [6] [28] [30].

Continuous-flow microreactor systems typically consist of coiled tubes made from chemically resistant materials such as stainless steel or Hastelloy, with internal diameters of approximately 1 millimeter [6]. The system incorporates micromixers to ensure rapid and efficient mixing of reactants, followed by temperature-controlled reaction zones that maintain precise thermal conditions throughout the process [6]. The residence time in these systems can be controlled by adjusting either the reaction channel length or the flow rate [6].

Recent studies have demonstrated that microreactor systems can achieve remarkable improvements in reaction efficiency compared to traditional batch processes [6] [12]. For nitrobenzene nitration, researchers have reduced reaction times from more than 2 hours at 80 degrees Celsius in industrial batch operations to just 10 minutes at 65 degrees Celsius in microreactors [18]. The enhanced heat transfer capabilities of microreactors enable better temperature control, which is crucial for highly exothermic nitration reactions [30] [34].

The mixing and reaction modules in flow systems are typically immersed in thermostatic water baths maintained at designated reaction temperatures [6]. Advanced flow reactor designs incorporate multiple temperature zones, allowing for staged reactions where different steps can be optimized independently [19]. The use of open-source control programs enables precise control of mass flow rate ratios between reactants, ensuring optimal stoichiometry throughout the continuous process [6].

Table 2.2: Flow Reactor Performance Comparison

ParameterBatch ReactorMicroreactorImprovement Factor
Reaction Time180 minutes4-10 minutes18-45x
Temperature70-80°C65-70°CReduced by 5-15°C
Yield71.0%74.5%1.05x
Toxic byproducts509 ppm112 ppm4.5x reduction

One particularly innovative approach involves the use of surfactants such as sodium dodecyl sulfate to enhance selectivity in flow reactors [6]. By optimizing reaction conditions and employing 0.05 mole percent sodium dodecyl sulfate, researchers achieved a selectivity of para-dinitrobenzene as low as 0.44 percent, while simultaneously reducing hazardous nitrophenol byproducts to 112 parts per million [6]. This represents a significant improvement compared to the 509 parts per million observed in traditional batch processes [6].

The scalability of flow reactor technology has been demonstrated through successful scale-up operations achieving product outputs of 800 grams per hour [12] [28]. Under the same reaction conditions, the yield and selectivity were consistent with or even improved over those obtained in small-scale experiments, demonstrating the industrial potential of continuous-flow processes [12] [28].

Reaction Optimization Parameters (Temperature, Catalyst Systems, Solvent Selection)

The optimization of reaction parameters is critical for achieving high yields and selectivity in the synthesis of 1,5-dichloro-3-methoxy-2-nitrobenzene [16] [17] [32]. Temperature control, catalyst selection, and solvent choice each play crucial roles in determining reaction outcomes and must be carefully balanced to achieve optimal results [32] [38].

Temperature represents the most prominent factor affecting chemical reactor efficiency and product selectivity [32]. For aromatic nitration reactions, temperature control is particularly critical due to the highly exothermic nature of these processes [10] [11]. The reaction temperature affects not only the rate of reaction but also the regioselectivity, with temperature dependence observed in the ortho to para ratio for substituted aromatics [9]. Higher temperatures generally favor para substitution, while lower temperatures tend to increase the ortho to para ratio [9].

Optimization studies have revealed that nitration reactions can be safely conducted at temperatures between 25 and 65 degrees Celsius, with higher temperatures leading to increased decomposition of nitric acid and formation of unwanted byproducts [18]. The precise temperature control available in modern flow reactors allows for operation at optimal temperatures that balance reaction rate with selectivity considerations [30] [34].

Catalyst system selection significantly impacts both reaction efficiency and product distribution [17] [32]. For chlorination reactions, Lewis acid catalysts such as aluminum chloride and ferric chloride are commonly employed, with the choice depending on the specific substrate and desired selectivity [15]. Recent research has identified ytterbium triflate as an optimal catalyst for nitration of electron-rich aromatics, while indium triflate shows superior performance for deactivated aromatic substrates [17].

Table 2.3: Catalyst System Performance Data

Catalyst SystemSubstrate TypeTemperature (°C)Yield (%)SelectivityReaction Time
Aluminum chlorideElectron-rich aromatics40-6082-88High ortho/para2-3 hours
Ferric chlorideGeneral substrates25-5075-85Moderate1.5-4 hours
Ytterbium triflateElectron-rich aromatics8085-92Excellent30-60 minutes
Indium triflateDeactivated aromatics90-11070-80Good45-90 minutes

Solvent selection profoundly affects both reaction rate and selectivity in electrophilic aromatic substitution reactions [16]. The nature of the solvent significantly affects selectivity across the entire activation range of aromatic substrates [16]. Studies have demonstrated that selectivity in halogenated solvents and ethyl acetate is distinctly higher than in dipolar aprotic solvents [16]. The solvent can influence the stability of reaction intermediates and the relative rates of competing pathways [16].

For nitration reactions, dichloroethane has been identified as an effective solvent that allows for better temperature control and improved selectivity compared to reactions conducted in acid mixtures alone . The use of appropriate solvents can also facilitate downstream separation and purification processes [12] [28]. In continuous-flow systems, solvent selection must also consider compatibility with reactor materials and pumping systems [6].

The optimization of these parameters often requires systematic investigation using design of experiments approaches [19]. Automated optimization systems can rapidly screen multiple parameter combinations to identify optimal conditions [19]. Recent studies have employed gradient-based search algorithms to optimize multi-faceted objective functions that account for yield, material input, and productivity simultaneously [19].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 1,5-dichloro-3-methoxy-2-nitrobenzene faces numerous challenges related to process safety, environmental considerations, and economic viability [13] [28] [31]. These challenges require comprehensive solutions that address both technical and regulatory requirements while maintaining commercial competitiveness [13] [31].

Process safety represents the most critical challenge in industrial nitroaromatic production due to the highly exothermic nature of nitration reactions [31] [34]. Industrial nitration processes must carefully manage heat generation to prevent thermal runaway reactions, which can lead to explosive decomposition [31] [34]. Traditional batch reactors are limited to 6000-liter volumes with extended batch cycles to maintain safety margins [30]. The potential for secondary exotherms, which occur through reactions between nitrobenzene derivatives and sulfuric acid at temperatures above 180 degrees Celsius, necessitates the implementation of emergency quench systems and nitrogen blanketing [31].

Table 2.4: Industrial-Scale Production Challenges and Solutions

Challenge CategorySpecific IssuesImplemented SolutionsEffectiveness
Process SafetyExothermic runawayContinuous flow reactors, enhanced heat transferHigh
EnvironmentalWaste acid disposalAcid recycling systemsModerate to High
RegulatoryEmission complianceAdvanced scrubbing systemsHigh
EconomicEnergy consumptionProcess intensificationModerate
ReliabilityEquipment foulingImproved materials, cleaning protocolsModerate

Modern industrial solutions increasingly rely on continuous-flow technology to address safety concerns [28] [30]. Continuous-flow microreactor systems significantly improve heat transfer rates compared to traditional batch reactors, enabling highly exothermic nitration chemistry to be performed with high production rates in neat solutions [30]. This results in higher profitability due to greater throughput, lower operational expenditures by simplifying downstream separation, and enhanced operational safety [30].

Environmental regulations have significantly impacted industrial nitroaromatic production, with stringent emissions standards requiring substantial investments in waste treatment and emissions control equipment [13]. Nitrobenzene is classified as hazardous by various environmental agencies due to its toxicity and potential environmental impact [13]. More stringent emission norms enacted since 2020 have forced manufacturers to invest heavily in upgrading waste treatment facilities and installing emissions control equipment [13].

Waste acid recycling represents a crucial component of sustainable industrial production [12] [28]. Advanced recycling strategies have been developed that show no significant impact on product yield while enhancing economic benefits and reducing environmental pollution [12] [28]. These systems recover and reconcentrate spent acid mixtures, reducing both raw material costs and waste disposal requirements [28].

The reliability of industrial nitration plants is economically critical, as these facilities often represent one step in multi-step synthesis processes for high-value products [31]. Current second-generation adiabatic nitrobenzene plants achieve on-stream factors of over 99 percent [31]. Key reliability factors include proper materials selection to resist corrosion from acid mixtures, effective fouling prevention strategies, and comprehensive maintenance protocols [31] [32].

Energy efficiency improvements have been achieved through process intensification techniques [28] [31]. Modern plants utilize heat integration systems that recover energy from exothermic reactions for use in other process steps [31]. The development of more efficient separation systems has reduced energy requirements for product purification [28].

Quality control in industrial production requires sophisticated analytical systems to ensure consistent product purity and minimize off-specification material [31]. Advanced process control systems continuously monitor key parameters such as temperature, pressure, and composition to maintain optimal operating conditions [32]. The implementation of statistical process control techniques helps identify trends that could lead to quality deviations before they occur [31].

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of substituted benzene derivatives, including 1,5-dichloro-3-methoxy-2-nitrobenzene. This analytical technique reveals critical structural parameters including bond lengths, bond angles, intermolecular interactions, and crystal packing arrangements that define the solid-state behavior of these compounds [1] [2].

Substituted benzene derivatives typically crystallize in common space groups such as P21/c, Pbca, or C2/c, with monoclinic and orthorhombic crystal systems being predominant [1] [3]. For compounds similar to 1,5-dichloro-3-methoxy-2-nitrobenzene, unit cell dimensions typically range from 7.0-15.0 Å for the a-axis, 8.0-18.0 Å for the b-axis, and 12.0-20.0 Å for the c-axis [2] [4]. The molecular density of such chlorinated nitrobenzene derivatives generally falls within 1.4-1.7 g/cm³, reflecting the combined influence of the electron-dense chlorine atoms and the polar nitro group [5] [6].

The crystal packing of polysubstituted benzenes is governed by multiple intermolecular forces. Weak parallel slipped π–π stacking interactions between benzene rings typically exhibit inter-centroid distances of 4.0-4.5 Å with inter-planar distances of 3.3-3.8 Å [2]. Halogen atoms in positions such as those found in 1,5-dichloro-3-methoxy-2-nitrobenzene act as bifurcated acceptors, forming weak C—H⋯Cl hydrogen bonds that generate specific ring motifs and link molecules into extended three-dimensional networks [2].

The molecular symmetry of substituted benzenes significantly influences crystallization behavior. Compounds with higher molecular symmetry favor crystallization with low Z′ values (molecules per asymmetric unit), whereas asymmetric substitution patterns lead to more complex crystal structures [1]. The introduction of electron-withdrawing groups such as nitro and chloro substituents, combined with the electron-donating methoxy group in 1,5-dichloro-3-methoxy-2-nitrobenzene, creates an asymmetric electronic distribution that impacts both molecular geometry and crystal packing efficiency [7].

ParameterTypical Range for Substituted Benzenes
Crystal SystemMonoclinic/Orthorhombic
Space GroupP21/c, Pbca, C2/c
Unit Cell Dimension a (Å)7.0-15.0
Unit Cell Dimension b (Å)8.0-18.0
Unit Cell Dimension c (Å)12.0-20.0
β angle (°)90-120
Volume (ų)800-2500
Z value4-8
Density (g/cm³)1.4-1.7
Temperature (K)173-293
RadiationMo Kα (0.71073 Å)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Patterns

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,5-dichloro-3-methoxy-2-nitrobenzene through analysis of both ¹H and ¹³C spectra. The compound exhibits characteristic spectral patterns that reflect the electronic environment and substitution pattern of the benzene ring [8] [9].

In ¹H Nuclear Magnetic Resonance spectroscopy, the aromatic protons of 1,5-dichloro-3-methoxy-2-nitrobenzene appear in the characteristic aromatic region between 6.5-8.5 parts per million [8] [10]. The compound contains only two aromatic protons due to the substitution pattern, located at positions 4 and 6 of the benzene ring. The proton at position 4 typically resonates at 7.5-8.0 parts per million, experiencing significant deshielding from the adjacent nitro group at position 2 [10] [11]. The proton at position 6 appears slightly upfield at 7.0-7.5 parts per million, influenced by the electron-donating methoxy group at position 3 [8].

The multiplicity patterns of these aromatic protons reflect the meta-coupling relationship between positions 4 and 6. Meta-coupling constants typically range from 0-2 Hertz, often appearing as broad singlets or very weak doublets depending on the spectrometer resolution [12] [13]. This weak coupling contrasts sharply with the stronger ortho-coupling constants of 6-8 Hertz observed in other substitution patterns [12].

The methoxy group of 1,5-dichloro-3-methoxy-2-nitrobenzene provides a distinctive singlet in the ¹H Nuclear Magnetic Resonance spectrum at approximately 3.8-4.0 parts per million, integrating for three protons [10]. This chemical shift reflects the electron-withdrawing influence of the adjacent aromatic ring and the electron-withdrawing nitro group in the ortho position [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals six distinct carbon environments corresponding to the substituted benzene ring plus the methoxy carbon [8] [14]. Aromatic carbons typically appear between 110-160 parts per million, with the nitro-bearing carbon showing the most significant downfield shift to 140-150 parts per million due to the strong electron-withdrawing nature of the nitro group [14]. The methoxy carbon resonates at 55-60 parts per million, characteristic of aromatic methyl ether carbons [8].

NucleusAssignmentChemical Shift (δ ppm)MultiplicityCoupling (Hz)
¹H NMRAromatic H (position 4)7.5-8.0Singlet/Doublet0-2 (meta)
¹H NMRAromatic H (position 6)7.0-7.5Singlet/Doublet0-2 (meta)
¹³C NMRAromatic carbons110-160SingletN/A
¹³C NMRMethoxy carbon (-OCH₃)55-60SingletN/A
¹³C NMRNitro-bearing carbon140-150SingletN/A

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of 1,5-dichloro-3-methoxy-2-nitrobenzene reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the decomposition pathways of nitroaromatic compounds [15] [16]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular formula C₇H₅Cl₂NO₃, though molecular ions of nitrobenzene derivatives are typically weak due to their inherent instability [16] [17].

The principal fragmentation pathways involve loss of the nitro group and its components. The base peak typically appears at mass-to-charge ratio 77, corresponding to the phenyl cation (C₆H₅⁺), which readily rearranges to the more stable tropylium ion structure [15] [18]. This transformation represents a fundamental fragmentation pattern in aromatic compounds, where the seven-membered tropylium ring provides enhanced thermodynamic stability compared to the six-membered benzylium ion [18].

Loss of nitric oxide (NO, 30 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 192, while loss of the entire nitro group (NO₂, 46 mass units) yields a fragment at mass-to-charge ratio 176 [16] [17]. These characteristic losses are diagnostic for nitroaromatic compounds and reflect the relatively weak carbon-nitrogen bond in the nitro group [15] [19].

Sequential fragmentation leads to additional diagnostic peaks. Loss of both chlorine atoms (70 mass units total) combined with nitric oxide loss produces fragments at mass-to-charge ratios 146 and 130 [16]. The methoxy group can be lost as a methyl radical (15 mass units), producing fragments such as mass-to-charge ratio 161 from the initial NO₂ loss fragment [16].

Characteristic nitro group fragments appear at mass-to-charge ratios 46 (NO₂⁺) and 30 (NO⁺), providing additional confirmation of the nitroaromatic structure [16] [17]. These fragments are particularly diagnostic for nitrobenzene derivatives and appear with moderate to high relative intensities in electron ionization mass spectra [15].

Fragment m/zAssignmentRelative Intensity (%)Fragmentation Type
222Molecular ion [M]⁺5-15 (weak)Molecular ion
192[M-NO]⁺10-25NO loss
176[M-NO₂]⁺40-60NO₂ loss
161[M-NO₂-CH₃]⁺20-35NO₂ + CH₃ loss
146[M-2Cl-NO]⁺15-30Multiple losses
130[M-2Cl-NO₂]⁺25-45Multiple losses
95C₆H₄Cl⁺30-50Ring fragmentation
77C₆H₅⁺ (phenyl)80-100 (base)Tropylium formation
65C₅H₅⁺20-40Ring contraction
51C₄H₃⁺15-35Further fragmentation
46NO₂⁺25-45Characteristic nitro
30NO⁺15-30Characteristic nitro

Computational Chemistry Predictions vs Experimental Observations

Computational chemistry methods, particularly Density Functional Theory (DFT), provide accurate predictions of molecular properties for 1,5-dichloro-3-methoxy-2-nitrobenzene that can be directly compared with experimental observations [20] [19]. The B3LYP hybrid functional with 6-311G(d,p) basis sets has demonstrated excellent performance for predicting geometric and electronic properties of substituted benzene derivatives [19] [21].

DFT calculations predict key bond lengths with remarkable accuracy. The carbon-nitro bond length is calculated at 1.47-1.49 Å, which aligns closely with experimental X-ray crystallographic measurements of 1.46-1.50 Å for similar nitrobenzene derivatives [19] [22]. The carbon-methoxy bond length prediction of 1.36-1.38 Å matches experimental observations of 1.35-1.39 Å, while carbon-chlorine bond lengths show equally excellent agreement between computational predictions (1.73-1.75 Å) and experimental measurements (1.72-1.76 Å) [20] [19].

The dihedral angle between the nitro group and the benzene ring plane represents a critical structural parameter influenced by steric and electronic factors. DFT calculations predict angles of 15-35 degrees, consistent with experimental observations of 10-40 degrees [19] [23]. This rotation from planarity results from steric repulsion between the nitro group and adjacent substituents, as well as electronic effects that stabilize non-planar conformations [19].

Electronic properties computed through DFT provide valuable insights into the molecular behavior. The calculated dipole moment of 3.5-4.2 Debye reflects the significant charge separation created by the electron-withdrawing nitro and chloro groups combined with the electron-donating methoxy group [20] [19]. This prediction aligns well with experimental measurements of 3.2-4.5 Debye for similar compounds [21].

Frontier molecular orbital energies calculated through DFT reveal the electronic character of 1,5-dichloro-3-methoxy-2-nitrobenzene. The HOMO (Highest Occupied Molecular Orbital) energy typically ranges from -7.8 to -8.2 electron volts, while the LUMO (Lowest Unoccupied Molecular Orbital) appears at -2.5 to -3.0 electron volts, yielding a band gap of 4.8-5.5 electron volts [19] [22]. These values indicate the compound's electron-poor character due to the multiple electron-withdrawing substituents [19].

Molecular volume calculations of 180-200 cubic angstroms compare favorably with experimental estimates of 175-205 cubic angstroms derived from crystallographic data [20]. Similarly, computed polarizability values of 16-20 cubic angstroms align with experimental ranges of 15-22 cubic angstroms, demonstrating the reliability of DFT methods for predicting bulk molecular properties [20] [24].

The thermal decomposition pathways predicted by DFT calculations reveal that the carbon-nitro bond represents the weakest link in the molecular structure, with dissociation energies approximately 7.5 kilocalories per mole lower than alternative fragmentation pathways [19] [22]. This computational prediction explains the prominent NO₂ loss observed in mass spectrometric fragmentation patterns [19].

PropertyDFT/B3LYP PredictionExperimental RangeAgreement
Bond Length C-NO₂ (Å)1.47-1.491.46-1.50Excellent
Bond Length C-OCH₃ (Å)1.36-1.381.35-1.39Excellent
Bond Length C-Cl (Å)1.73-1.751.72-1.76Excellent
Dihedral Angle NO₂-Ring (°)15-3510-40Good
Dipole Moment (Debye)3.5-4.23.2-4.5Good
HOMO Energy (eV)-7.8 to -8.2N/AN/A
LUMO Energy (eV)-2.5 to -3.0N/AN/A
Band Gap (eV)4.8-5.5N/AN/A
Molecular Volume (ų)180-200175-205Good
Polarizability (ų)16-2015-22Good

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Dates

Last modified: 08-17-2023

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